Terbutrina

Descripción general

Descripción

Terbutrina es un herbicida selectivo que pertenece a la clase de compuestos de triazina. Se utiliza principalmente para controlar las hierbas y las malas hierbas de hoja ancha en diversos cultivos, como cereales, caña de azúcar y patatas. Además, se emplea como herbicida acuático para controlar las malas hierbas y las algas sumergidas y flotantes en los cuerpos de agua .

Mecanismo De Acción

Terbutrina ejerce sus efectos herbicidas al inhibir la fotosíntesis. Se dirige específicamente al complejo fotosistema II en las plantas, bloqueando la cadena de transporte de electrones e impidiendo la síntesis de moléculas de energía esenciales. Esta interrupción conduce a la muerte de las malas hierbas y algas objetivo .

Compuestos Similares:

Atrazina: Otro herbicida de triazina con aplicaciones similares pero diferente selectividad y persistencia.

Simazina: Se utiliza para fines similares, pero tiene un destino ambiental y un perfil de toxicidad diferentes.

Prometrina: Comparte similitudes estructurales pero difiere en su espectro de actividad y productos de degradación

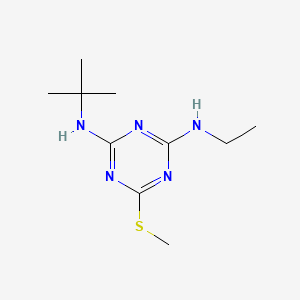

Singularidad de this compound: this compound es única debido a su combinación específica de grupos terc-butilo y etilamina, que confieren propiedades herbicidas y comportamiento ambiental distintos. Su eficacia tanto en ambientes terrestres como acuáticos lo diferencia de otros herbicidas de triazina .

Aplicaciones Científicas De Investigación

Terbutrina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los herbicidas de triazina en diversas reacciones químicas.

Biología: Se investiga por sus efectos sobre la fotosíntesis y la fisiología de las plantas.

Medicina: Se estudia por sus posibles efectos genotóxicos y disruptores endocrinos.

Industria: Empleado en la formulación de productos herbicidas y como aditivo en pinturas antifouling .

Análisis Bioquímico

Biochemical Properties

Terbutryn inhibits photosynthesis by disrupting the electron transport system . It interacts with various enzymes and proteins involved in photosynthesis, leading to the inhibition of this vital process .

Cellular Effects

Terbutryn has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit photosynthesis in Alexandrium catenella, a harmful algal bloom forming dinoflagellate . This inhibition affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Terbutryn exerts its effects by binding to biomolecules involved in photosynthesis, leading to enzyme inhibition and changes in gene expression . This disruption of the electron transport system results in the inhibition of photosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, Terbutryn has been observed to have a relatively slow degradation rate in water and is not volatile . Its effects on cellular function over time have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Terbutryn vary with different dosages in animal models. For instance, long-term intake of Terbutryn at 150 mg/kg body weight/day causes follicular hyperplasia, liver adenomas, and body weight loss in rats .

Metabolic Pathways

Terbutryn is involved in the metabolic pathways of photosynthesis. It interacts with enzymes and cofactors involved in these pathways, leading to effects on metabolic flux or metabolite levels .

Transport and Distribution

Terbutryn is transported and distributed within cells and tissues through various mechanisms. Detailed information about its transporters or binding proteins and effects on its localization or accumulation is currently lacking .

Subcellular Localization

The subcellular localization of Terbutryn and its effects on activity or function are primarily associated with the chloroplasts, where photosynthesis occurs . Detailed information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Terbutrina se sintetiza a través de una serie de reacciones químicas que involucran derivados de triazinaLas condiciones de reacción suelen incluir temperaturas controladas y el uso de disolventes para facilitar las reacciones .

Métodos de Producción Industrial: En entornos industriales, la this compound se produce utilizando reactores químicos a gran escala donde los reactivos se combinan en condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el monitoreo continuo de los parámetros de reacción, como la temperatura, la presión y el pH, para lograr una calidad de producto consistente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Terbutrina experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfóxidos y sulfona.

Reducción: Las reacciones de reducción pueden convertir this compound en sus aminas correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo metiltio con otros grupos funcionales

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean nucleófilos como iones hidróxido o aminas en condiciones básicas

Productos Mayores:

Oxidación: Sulfóxidos y sulfona.

Reducción: Aminas.

Sustitución: Varios derivados de triazina sustituidos

Comparación Con Compuestos Similares

Atrazine: Another triazine herbicide with similar applications but different selectivity and persistence.

Simazine: Used for similar purposes but has a different environmental fate and toxicity profile.

Prometryn: Shares structural similarities but differs in its spectrum of activity and degradation products

Uniqueness of Terbutryn: Terbutryn is unique due to its specific combination of tert-butyl and ethylamine groups, which confer distinct herbicidal properties and environmental behavior. Its effectiveness in both terrestrial and aquatic environments sets it apart from other triazine herbicides .

Propiedades

IUPAC Name |

2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROINLKCQGIITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024318 | |

| Record name | Terbutryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Terbutryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154-160 °C at 0.06 mm Hg | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C | |

| Record name | SID47193751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 at 20 °C | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C | |

| Record name | Terbutryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/, The influence of some s-triazine herbicides on acid phosphatase and phosphodiesterase from corn (Zea mays) roots were investigated. Terbutryn stimulated both phosphatases, whereas prometryn stimulated only the phosphodiesterase. Atrazine desmetryn, prometon, and simazine inhibited acid phosphatase. No effect was exerted by ametryn. The enzyme assays and the kinetic parameters demonstrated that the interferences observed were due to an action on the synthesis of one or both enzymes rather than on the enzyme reactions. The types of the N-alkyl and the chlorine-subsitutuent groups in the structures of the s-triazines tested appear important in determing the degree of the interference. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE, White powder | |

CAS No. |

886-50-0 | |

| Record name | Terbutryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbutryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbutryn | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbutryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUTRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXL474TLFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 °C | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does terbutryn exert its herbicidal effect?

A1: Terbutryn acts by inhibiting photosynthesis in susceptible plants. [, , , ] It binds to the QB binding site in photosystem II, disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ] This leads to chlorosis and growth retardation in sensitive plants. [, , ]

Q2: Are there differences in terbutryn sensitivity among plant species?

A2: Yes, significant variations in terbutryn sensitivity exist among plant species. For instance, wheat exhibits higher tolerance to terbutryn compared to sorghum. [, ] This difference in susceptibility is linked to variations in absorption, translocation, and the ability of different plant species to metabolize terbutryn. [, ]

Q3: Does the growth stage of a plant influence its susceptibility to terbutryn?

A3: Research suggests that growth stage can influence a plant's response to terbutryn. For example, younger barnyardgrass plants (5-10 cm tall) were found to be more susceptible to terbutryn than older, taller plants (15-20 cm). [] This difference is attributed to reduced herbicide absorption and translocation in older plants. []

Q4: What is the molecular formula and weight of terbutryn?

A4: Terbutryn has the molecular formula C10H19N5S and a molecular weight of 241.35 g/mol.

Q5: How does terbutryn behave in different soil types and under varying environmental conditions?

A5: Terbutryn exhibits varying persistence and activity in different soil types and under varying environmental conditions. [, , , , ] Factors like soil temperature, moisture content, organic matter, and pH can significantly influence its degradation rate and bioavailability. [, , , , ] For instance, its degradation is slower in disinfected soils or soils treated with certain fungicides. []

Q6: What are the primary pathways for terbutryn degradation in the environment?

A6: Terbutryn can undergo degradation through various pathways, including biodegradation, photodegradation, and abiotic hydrolysis. [, , , ] Biodegradation, mainly by microorganisms in soil and water, can lead to the formation of metabolites like hydroxy-terbutryn. [, , , ] Photodegradation, driven by sunlight, can generate a wider range of transformation products. [, ] Abiotic hydrolysis, influenced by pH, contributes to the formation of specific metabolites like terbutryn-2-hydroxy. []

Q7: What is the environmental fate of terbutryn after application?

A7: After application, terbutryn can persist in soil and water, posing potential risks to aquatic ecosystems. [, , , ] It can leach from treated soils and contaminate surface waters, especially during rainfall events. [, , , ] Its presence in water bodies has been linked to the contamination of drinking water sources. []

Q8: How can the environmental risks associated with terbutryn be mitigated?

A8: Mitigation strategies involve optimizing application rates, minimizing runoff from treated areas, and promoting its degradation. [, , ] Using alternative weed control methods, such as mechanical removal or employing less persistent herbicides, can further reduce environmental risks. [, ]

Q9: How is terbutryn typically analyzed in environmental samples?

A9: Various analytical techniques are employed to detect and quantify terbutryn and its transformation products in environmental matrices like water, soil, and plant tissues. [, , , , ] Commonly used methods include gas chromatography coupled with mass spectrometry (GC-MS), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and immunoassays. [, , , , ] These methods offer high sensitivity and selectivity for monitoring terbutryn in complex environmental samples.

Q10: What are some future research areas related to terbutryn?

A10: Future research should focus on:

- Understanding the long-term fate and impact of terbutryn and its transformation products in the environment. [, , , ]

- Developing more sustainable and environmentally friendly alternatives for weed control. [, , ]

- Investigating the potential for bioremediation strategies to clean up terbutryn-contaminated sites. [, ]

- Exploring the application of advanced analytical techniques, such as compound-specific isotope analysis (CSIA), to better understand terbutryn degradation pathways and sources in the environment. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.